molecular formula C18H33N2O2+ B12791850 2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 7148-33-6

2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12791850
CAS No.: 7148-33-6
M. Wt: 309.5 g/mol
InChI Key: YXUAYPZTVHXYSJ-UHFFFAOYSA-N
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Description

2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often found in natural products and bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione can be achieved through several methodologies. One common approach involves ring-closure reactions, where the isoindole structure is formed by cyclizing acetylenic compounds under catalytic conditions . For instance, the use of gold catalysts like Ph3PAuNTf2 can facilitate the cycloisomerization and subsequent [1,5]-hydride migration to yield the desired isoindole .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-3-carboxylic acids, while reduction can produce hexahydroisoindole derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups, which confer specific reactivity and bioactivity.

Properties

CAS No.

7148-33-6

Molecular Formula

C18H33N2O2+

Molecular Weight

309.5 g/mol

IUPAC Name

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)pentyl-diethyl-methylazanium

InChI

InChI=1S/C18H33N2O2/c1-5-20(4,6-2)13-9-10-14(3)19-17(21)15-11-7-8-12-16(15)18(19)22/h14-16H,5-13H2,1-4H3/q+1

InChI Key

YXUAYPZTVHXYSJ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CCCC(C)N1C(=O)C2CCCCC2C1=O

Origin of Product

United States

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